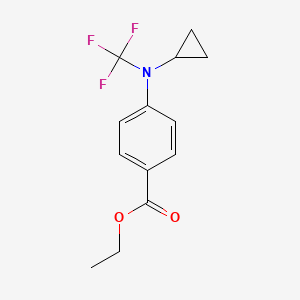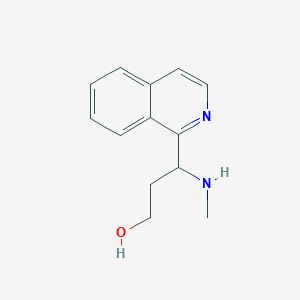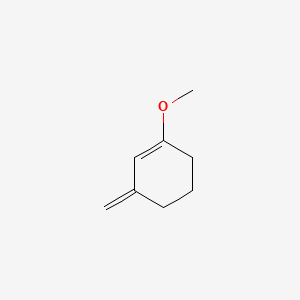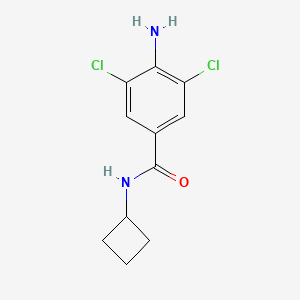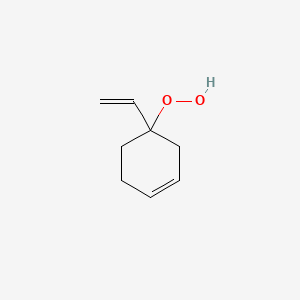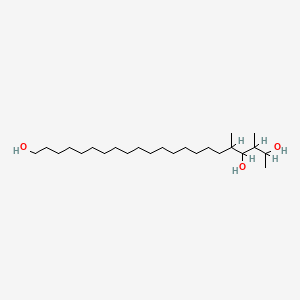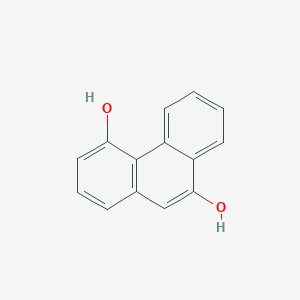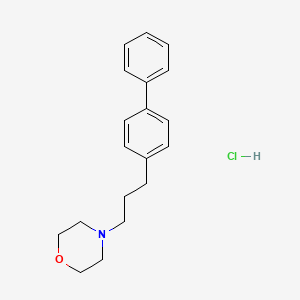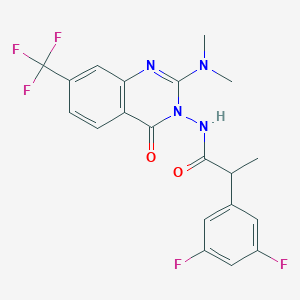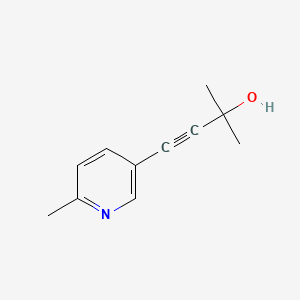
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is a chemical compound with a unique structure that includes both an alkyne and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- can be achieved through several methods. One common approach involves the condensation of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is widely used due to its efficiency and the availability of starting materials.
Industrial Production Methods
On an industrial scale, 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is produced as a precursor to terpenes and terpenoids . The large-scale production involves optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Selective hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
科学的研究の応用
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the pyridine ring.
3-Butyn-2-ol: Similar alkyne group but different substituents.
Uniqueness
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is unique due to the presence of both an alkyne and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
52535-35-0 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-10(8-12-9)6-7-11(2,3)13/h4-5,8,13H,1-3H3 |
InChIキー |
KJJAFWJUOBJLAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C#CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
